molecular formula C21H36N2O5S B1673227 Hexocyclium metilsulfate CAS No. 115-63-9

Hexocyclium metilsulfate

Cat. No. B1673227
CAS RN: 115-63-9
M. Wt: 428.6 g/mol
InChI Key: NSILVESQCSUIAJ-UHFFFAOYSA-M
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Description

Hexocyclium metilsulfate is an antimuscarinic . It was used in the form of its methyl sulfate . It is a muscarinic acetylcholine receptor antagonist which was presumably used in the treatment of gastric ulcer or diarrhea . It was once available under the tradename Tral marketed by Abbvie Inc. but has been discontinued .


Molecular Structure Analysis

Hexocyclium metilsulfate has a molecular formula of C21H36N2O5S . Its average mass is 428.586 Da and its monoisotopic mass is 428.234497 Da . The IUPAC name for Hexocyclium metilsulfate is 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium methyl sulfate .


Physical And Chemical Properties Analysis

Hexocyclium metilsulfate has a water solubility of 0.00665 mg/mL . Its logP values are -0.25 (ALOGPS) and -0.99 (Chemaxon) . It has a pKa (Strongest Acidic) of 13.51 and a pKa (Strongest Basic) of 4.95 . The compound has a physiological charge of 1 . It has a hydrogen acceptor count of 2 and a hydrogen donor count of 1 . The polar surface area of Hexocyclium metilsulfate is 23.47 Å2 . It has a refractivity of 108.16 m3·mol-1 and a polarizability of 38.29 Å3 .

Scientific Research Applications

  • Gastrointestinal Applications : Hexocyclium metilsulfate has been found effective in controlling cramps and diarrhea in irritable bowel syndrome. It also showed promise in the treatment of duodenal ulcers, with a study noting its ability to increase gastric pH, offering symptom control in patients with active duodenal ulcers (Kasich & Fein, 2005).

  • Influence on Gastric Acid Secretion : Research has demonstrated that Hexocyclium metilsulfate can significantly reduce gastric acid secretion, which is beneficial in conditions requiring gastric acid suppression (Alp & Grant, 1969).

  • Impact on Iron Absorption : An interesting application of Hexocyclium metilsulfate is in the study of iron absorption. It was found that anticholinergic drugs like Hexocyclium metilsulfate can inhibit iron absorption by affecting gastric factors necessary for optimal iron absorption (Orrego-Matte, Fernández, & Mena, 1971).

  • and increased riboflavin absorption. This study highlights its impact on biopharmaceutic factors, suggesting a broader range of applications (Grundhofer & Gibaldi, 1977).
  • Receptor Affinity : Hexocyclium derivatives displayed a greater affinity for muscular than for cardiac muscarinic receptors, indicating its potential selectivity for smooth muscle muscarinic receptors. This finding is significant for targeting specific receptor types in therapeutic applications (Micheletti, Schiavone, Cereda, & Donetti, 1990).

  • Binding and Functional Properties : A study compared the binding properties of several Hexocyclium and sila‐Hexocyclium derivatives to muscarinic receptors with their functional antimuscarinic properties. This research offers insights into the drug's receptor subtype specificity and its potential for targeted therapeutic applications (Waelbroeck et al., 1994).

  • Synthesis of Selective Agents : The synthesis of Hexocyclium derivatives, particularly those with high selectivity for muscarinic receptors, has been a topic of research. These derivatives are used in experimental pharmacology for the subclassification of muscarinic receptors (Tacke et al., 1989).

properties

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N2O.CH4O4S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-5-6(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILVESQCSUIAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6004-98-4 (Parent)
Record name Hexocyclium metilsulfate [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115639
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DSSTOX Substance ID

DTXSID4023123
Record name Hexocyclium metilsulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexocyclium metilsulfate

CAS RN

115-63-9
Record name Tral
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Record name Hexocyclium metilsulfate [INN]
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Record name Tral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30256
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Record name Hexocyclium metilsulfate
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Record name Hexocyclium metilsulfate
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Record name HEXOCYCLIUM METHYLSULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IKM Morton - 1999 - Springer
… hexocyclium methyl sulfate [BAN) (hexocyclium metilsulfate [INN)) is a quaternary amine MUSCARINIC CHOLINOCEPTOR ANTAGONIST, with actions similar to ATROPINE). It can be …
Number of citations: 0 link.springer.com
M Chung, JM Hilbert, RP Gural, E Radwanski… - 1991 - Springer
Dosage in renal insufficiency and dialysis patients: The drug is almost completely converted to inactive metabolites, and the metabolites are mainly excreted in urine, but also in feces. …
Number of citations: 0 link.springer.com
W Jeffery, CF Poole - Clarke's Analytical Forensic Toxicology, 2008 - ndl.ethernet.edu.et
This chapter covers colour tests and thin layer chromatography (TLC). Although these approaches have different mechanisms in terms of the underlying scientific principles, they both …
Number of citations: 5 ndl.ethernet.edu.et
R Linden, LL Feltraco, LC Comerlato… - Forensic science …, 2010 - Elsevier
Systematic toxicological analysis is a major task in clinical and forensic toxicology, usually being addressed with mass spectrometric methods. As an alternative to approach substance …
Number of citations: 7 www.sciencedirect.com
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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